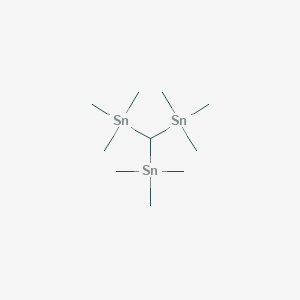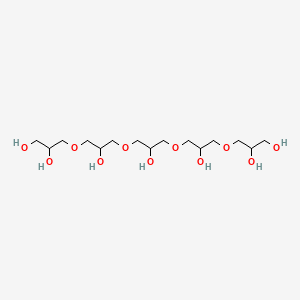
Einecs 257-282-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a polyol, which means it contains multiple hydroxyl groups. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaglycerol can be synthesized through the polymerization of glycerol under specific conditions. The process involves heating glycerol in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to promote the formation of ether bonds between glycerol molecules. The reaction is typically carried out at elevated temperatures (around 200°C) to achieve the desired polymerization .
Industrial Production Methods
In industrial settings, pentaglycerol is produced using a similar polymerization process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired quality of pentaglycerol .
Chemical Reactions Analysis
Types of Reactions
Pentaglycerol undergoes various chemical reactions, including:
Oxidation: Pentaglycerol can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups in pentaglycerol can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives of pentaglycerol.
Scientific Research Applications
Pentaglycerol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: Pentaglycerol is used in the formulation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: It is employed in the development of drug delivery systems and as an excipient in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of pentaglycerol is primarily related to its polyol nature. The multiple hydroxyl groups allow it to form hydrogen bonds with other molecules, enhancing its solubility and stability. In biological systems, pentaglycerol can interact with proteins and enzymes, stabilizing their structure and function. It also acts as a humectant, retaining moisture and preventing dehydration .
Comparison with Similar Compounds
Similar Compounds
Glycerol: A simple polyol with three hydroxyl groups.
Sorbitol: A sugar alcohol with six hydroxyl groups.
Uniqueness of Pentaglycerol
Pentaglycerol is unique due to its higher number of hydroxyl groups compared to glycerol, sorbitol, and xylitol. This gives it superior binding and stabilizing properties, making it more effective in applications requiring strong hydrogen bonding and moisture retention .
Properties
CAS No. |
51555-31-8 |
|---|---|
Molecular Formula |
C15H32O11 |
Molecular Weight |
388.41 g/mol |
IUPAC Name |
3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H32O11/c16-1-11(18)3-23-5-13(20)7-25-9-15(22)10-26-8-14(21)6-24-4-12(19)2-17/h11-22H,1-10H2 |
InChI Key |
GJHUJABURIHIJO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide](/img/structure/B14161406.png)
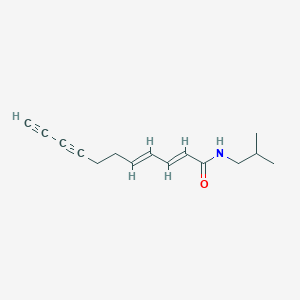

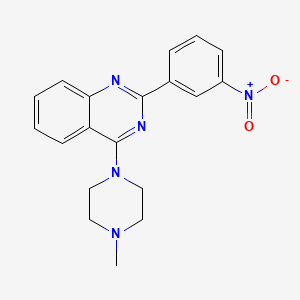

![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)
![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)

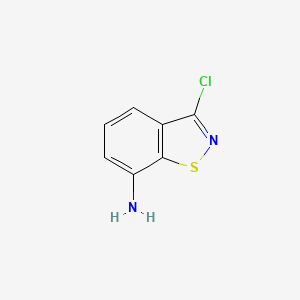
![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)
![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)
